![molecular formula C8H11F2NO2 B13067161 (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a fluorinated bicyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the rearrangement of norbornadiene followed by a series of chemical transformations. One robust method includes the reaction of norbornadiene with tosyl azide, leading to the formation of a transient triazoline intermediate, which subsequently rearranges to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has significant potential in various scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and materials.
Biology: Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound’s stability and activity make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other fluorinated compounds
Mecanismo De Acción
The mechanism by which (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
2-Azabicyclo[3.2.1]octane: Another related compound with a different ring size and nitrogen positioning, leading to distinct reactivity and applications.
Uniqueness
The presence of fluorine atoms in (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid distinguishes it from other similar compounds. Fluorination enhances the compound’s stability, lipophilicity, and binding affinity, making it a unique and valuable molecule for various applications.
Propiedades
Fórmula molecular |
C8H11F2NO2 |
|---|---|
Peso molecular |
191.17 g/mol |
Nombre IUPAC |
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1 |
Clave InChI |
WFYAYAXZJUHANM-WRVKLSGPSA-N |
SMILES isomérico |
C1CC2C(CC1[C@H](N2)C(=O)O)(F)F |
SMILES canónico |
C1CC2C(CC1C(N2)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


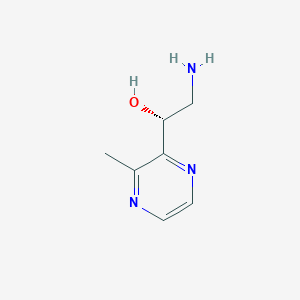
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
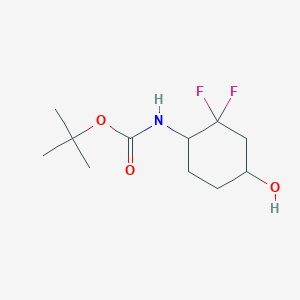

![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
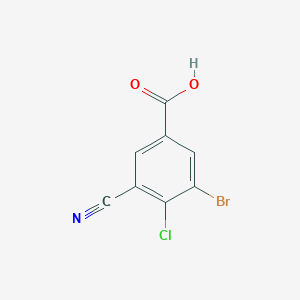
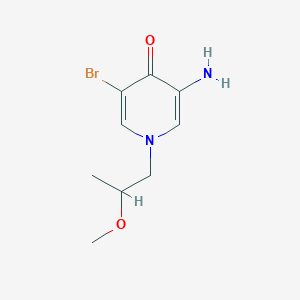
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)

![(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
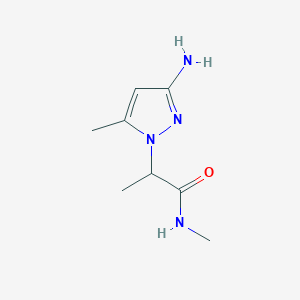
![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)
